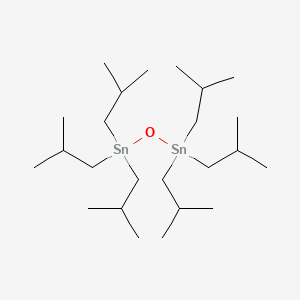
Distannoxane, hexakis(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Distannoxane, hexakis(2-methylpropyl)- is an organotin compound characterized by the presence of tin-oxygen bonds This compound is part of a broader class of distannoxanes, which are known for their unique structural and chemical properties
Preparation Methods
The synthesis of distannoxane, hexakis(2-methylpropyl)- typically involves the reaction of organotin halides with alcohols or other nucleophiles. One common method is the reaction of hexakis(2-methylpropyl)tin chloride with water or a hydroxyl-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Distannoxane, hexakis(2-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides or other higher oxidation state species.
Reduction: Reduction reactions can convert the tin centers to lower oxidation states.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups attached to the tin atoms with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Distannoxane, hexakis(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Preliminary studies suggest that it may have anticancer properties, although more research is needed to confirm its efficacy and safety.
Industry: It is used in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
Mechanism of Action
The mechanism by which distannoxane, hexakis(2-methylpropyl)- exerts its effects varies depending on the application. In catalysis, the tin-oxygen bonds play a crucial role in facilitating the reaction by stabilizing transition states and intermediates. In biological applications, the compound may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects. The specific molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Distannoxane, hexakis(2-methylpropyl)- can be compared with other distannoxanes and organotin compounds. Similar compounds include:
Distannoxane, hexakis(2-methyl-2-phenylpropyl)-: This compound has a similar structure but with phenyl groups attached to the tin atoms, which may alter its chemical properties and applications.
Hexakis(2-methyl-2-phenylpropyl)distannoxane: Another variant with phenyl groups, known for its distinct thermophysical properties
Properties
CAS No. |
6208-26-0 |
|---|---|
Molecular Formula |
C24H54OSn2 |
Molecular Weight |
596.1 g/mol |
IUPAC Name |
tris(2-methylpropyl)-[tris(2-methylpropyl)stannyloxy]stannane |
InChI |
InChI=1S/6C4H9.O.2Sn/c6*1-4(2)3;;;/h6*4H,1H2,2-3H3;;; |
InChI Key |
KSZQDTUBHCGRLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Sn](CC(C)C)(CC(C)C)O[Sn](CC(C)C)(CC(C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















